Benzoic acid anthracen-9-ylmethylene-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid anthracen-9-ylmethylene-hydrazide is a chemical compound with the molecular formula C22H16N2O and a molecular weight of 324.386 g/mol . This compound is part of a class of organic compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound is notable for its unique structure, which combines the benzoic acid moiety with an anthracene derivative, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of benzoic acid anthracen-9-ylmethylene-hydrazide typically involves the reaction of anthracene-9-carboxaldehyde with benzoic acid hydrazide . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Anthracene-9-carboxaldehyde+Benzoic acid hydrazide→Benzoic acid anthracen-9-ylmethylene-hydrazide
The reaction conditions often include heating the mixture to around 70-80°C for several hours, followed by cooling and recrystallization to obtain the pure product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Benzoic acid anthracen-9-ylmethylene-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid anthracen-9-ylmethylene-hydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzoic acid anthracen-9-ylmethylene-hydrazide involves its interaction with molecular targets such as DNA. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the replication and transcription processes . This intercalation hinders the proliferation of cancer cells, making it a potential candidate for anticancer therapies. Additionally, the compound’s hydrazone group can form hydrogen bonds with various biomolecules, further enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid anthracen-9-ylmethylene-hydrazide can be compared with other similar compounds, such as:
4-Methoxy-benzoic acid anthracen-9-ylmethylene-hydrazide: This compound has a methoxy group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity.
3-Bromo-benzoic acid anthracen-9-ylmethylene-hydrazide: The presence of a bromine atom can enhance the compound’s reactivity in substitution reactions.
Isonicotinic acid anthracen-9-ylmethylene-hydrazide: This derivative contains a pyridine ring, which can affect its binding properties and biological activity.
The uniqueness of this compound lies in its specific combination of the benzoic acid and anthracene moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
95160-78-4 |
---|---|
Molekularformel |
C22H16N2O |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-(anthracen-9-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C22H16N2O/c25-22(16-8-2-1-3-9-16)24-23-15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15H,(H,24,25) |
InChI-Schlüssel |
QUYNMUOXPCAKME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.